Antifungal agent 86

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

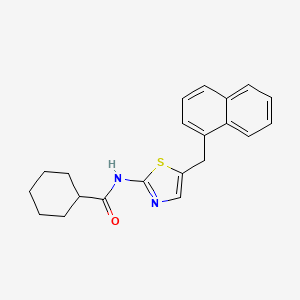

The synthesis of Antifungal agent 86 involves the condensation of cyclohexanecarboxylic acid with 5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine . The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Mechanism of Action

SF 86-327 belongs to the allylamine class , which inhibits squalene epoxidase in the ergosterol biosynthesis pathway . This leads to:

-

Accumulation of squalene : Toxic to fungal cells.

-

Depletion of ergosterol : Critical for fungal membrane integrity.

| Mechanism | Outcome |

|---|---|

| Inhibition of squalene epoxidase | Ergosterol deficiency |

| Squalene accumulation | Membrane disruption and cell death |

Pharmacokinetic Data

A bioassay using Trichophyton mentagrophytes was developed to measure SF 86-327 serum concentrations . Key findings include:

| Parameter | First Dose | Steady State |

|---|---|---|

| Peak serum concentration | Data not specified | Demonstrated drug accumulation |

| Trough serum concentration | Data not specified | Increased with prolonged therapy |

| Area under the curve (AUC) | Calculated post-dose | Higher at steady state |

Bioassay Methodology

The bioassay involved:

-

Agar well diffusion : Testing fungal susceptibility.

-

Serum sampling : Measuring drug concentrations over time.

-

Pharmacokinetic modeling : Determining AUC and drug accumulation.

Comparative Efficacy

While direct comparisons with other allylamines (e.g., terbinafine) are unavailable, SF 86-327 showed:

Aplicaciones Científicas De Investigación

Antifungal agent 86 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.

Industry: May be used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The antifungal activity of Antifungal agent 86 is believed to be due to its ability to interfere with the growth and reproduction of fungi . The compound likely targets specific enzymes or pathways essential for fungal cell wall synthesis or function, leading to the inhibition of fungal growth.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanecarboxylic acid: The parent compound from which Antifungal agent 86 is derived.

5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine: The amine component used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific structure, which combines a naphthylmethyl group, a thiazole ring, and a cyclohexanecarboxamide moiety

Propiedades

Número CAS |

327077-97-4 |

|---|---|

Fórmula molecular |

C21H22N2OS |

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

InChI |

InChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24) |

Clave InChI |

WJAMFZVSJYMDDT-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |

SMILES canónico |

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

41F5; 41F-5; 41F 5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.